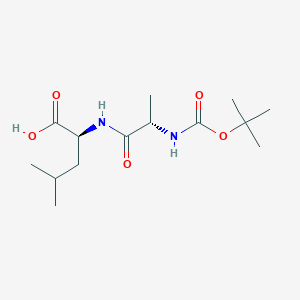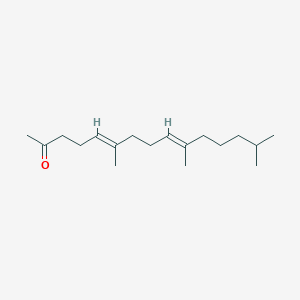
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one, also known as farnesylacetone, is an acyclic diterpenoid compound. It is characterized by its unique structure, which includes multiple double bonds and methyl groups. This compound is of significant interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves several steps. One common method includes the use of subcritical fluid chromatography for the separation of isomers . Another innovative synthesis process involves the preparation of (5E,9E)-farnesyl acetone, which is a precursor to the compound . The reaction conditions typically involve low toxicity raw materials and by-products, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography and high-performance liquid chromatography are employed for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bonds can convert the compound into its saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
Applications De Recherche Scientifique
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves its interaction with various molecular targets and pathways. In medicine, it acts as an anti-ulcer and gastric mucoprotective agent by increasing the amount of gastric mucus and enhancing the biosynthesis of glycolipids in gastric mucosal cells . The exact molecular targets and pathways are still under investigation, but it is known to involve the enhancement of prostaglandin E2 synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound is similar in structure but contains an additional double bond and a hydroxyl group.
(5E,9E)-1-(diethoxyphosphoryl)-4-hydroxy-6,10,14-trimethylpentadeca-5,9,13-triene-1-sulfonic acid: This compound has additional functional groups, including a phosphonate and a sulfonic acid group.
Uniqueness
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for other complex molecules and its potential therapeutic effects make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
68345-18-6 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h11,13,15H,6-10,12,14H2,1-5H3/b16-11+,17-13+ |
Clé InChI |
MCLZEUMAJZAYEK-IUBLYSDUSA-N |
SMILES isomérique |
CC(C)CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
SMILES canonique |
CC(C)CCCC(=CCCC(=CCCC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


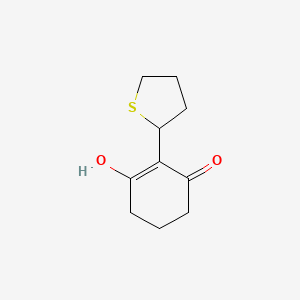
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
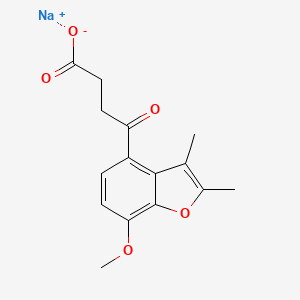

![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)
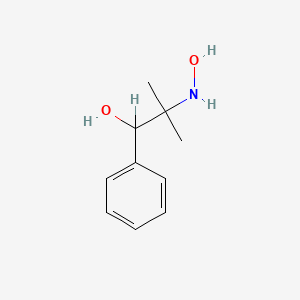



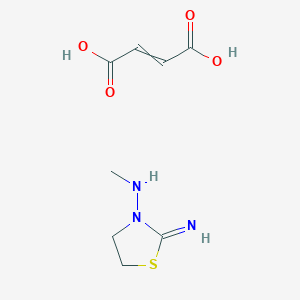
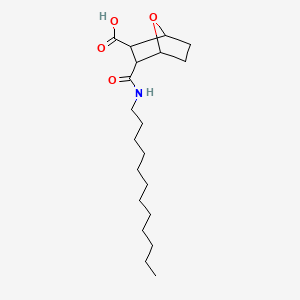
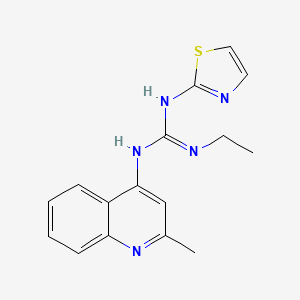
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
